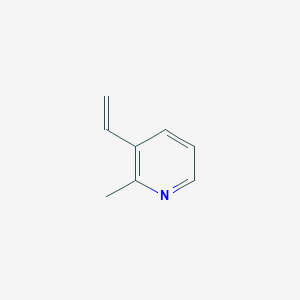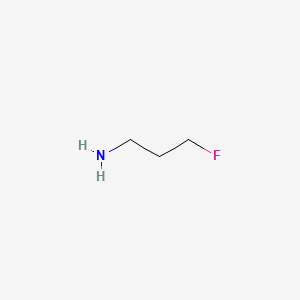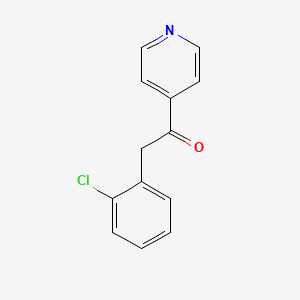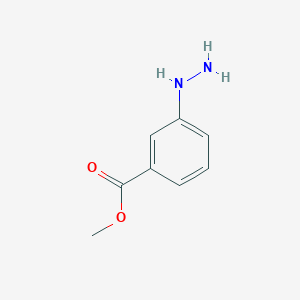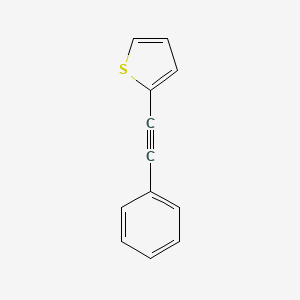![molecular formula C17H25NO5 B3031609 Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt CAS No. 55635-13-7](/img/structure/B3031609.png)
Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt” is a chemical compound with the molecular formula C17H25NO5 . It has an average mass of 323.384 Da and a monoisotopic mass of 323.173279 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CCCC(=C1C(=O)CC(C(C1=O)C(=O)OC)(C)C)NOCC=C . This representation includes information about the connectivity of atoms and the presence of double bonds, rings, and other features. Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 402.0±55.0 °C at 760 mmHg, and a flash point of 196.9±31.5 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . Its LogP value is 3.45, indicating its relative lipophilicity .Applications De Recherche Scientifique
Analytical Method Development
- Gomyo, Kobayashi, and Soeda (1991) developed an analytical method to determine the content of methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt (a herbicide) and its degradation products in groundwater. This method uses gas chromatography-mass spectrometry (GC-MS) and is significant for environmental monitoring (Gomyo, Kobayashi, & Soeda, 1991).
Synthetic Chemistry Research
- Katritzky et al. (2005) explored synthetic routes towards tetrazolium and triazolium dinitromethylides, contributing to the field of heterocyclic chemistry. The research includes the synthesis of similar compounds, highlighting the compound's relevance in advancing synthetic methodologies (Katritzky et al., 2005).
Asymmetric Synthesis Studies
- Howard, Stephenson, and Taylor (1988) discussed the use of 6-methoxycyclohexadienyliron complexes for asymmetric synthesis, indicating the broader application of similar cyclic compounds in developing stereochemically complex molecules (Howard, Stephenson, & Taylor, 1988).
Herbicide Development and Environmental Impact
- Ishikawa, Iwataki, and Sawaki (1985) reported on the development of alloxydim-sodium as a herbicide. This study highlights the agricultural and environmental relevance of similar compounds in weed control and crop management (Ishikawa, Iwataki, & Sawaki, 1985).
Water Analysis Techniques
- Marek, Koskinen, and Bresnahan (2000) developed a method for analyzing cyclohexanedione oxime herbicides, including methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, in water. This research is vital for environmental safety and monitoring of water contamination (Marek, Koskinen, & Bresnahan, 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt involves the reaction of 2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid with allylamine to form the corresponding amide. The amide is then reacted with sodium hydride and methyl chloroformate to form the methyl ester. The resulting methyl ester is then reacted with 1-[(allyloxy)imino]butylamine to form the final product, which is the sodium salt of Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate.", "Starting Materials": [ "2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid", "allylamine", "sodium hydride", "methyl chloroformate", "1-[(allyloxy)imino]butylamine" ], "Reaction": [ "2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid is reacted with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "The resulting amide is then reacted with sodium hydride and methyl chloroformate to form the methyl ester.", "The methyl ester is then reacted with 1-[(allyloxy)imino]butylamine in the presence of a base such as sodium hydroxide to form the final product, which is the sodium salt of Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate." ] } | |
Numéro CAS |
55635-13-7 |
Formule moléculaire |
C17H25NO5 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
methyl 2,2-dimethyl-4,6-dioxo-5-(N-prop-2-enoxy-C-propylcarbonimidoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H25NO5/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5/h7,13-14H,2,6,8-10H2,1,3-5H3 |
Clé InChI |
MSNWHIVXIUIVPC-UHFFFAOYSA-N |
SMILES |
CCCC(=NOCC=C)C1C(=O)CC(C(C1=O)C(=O)OC)(C)C |
SMILES canonique |
CCCC(=NOCC=C)C1C(=O)CC(C(C1=O)C(=O)OC)(C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)


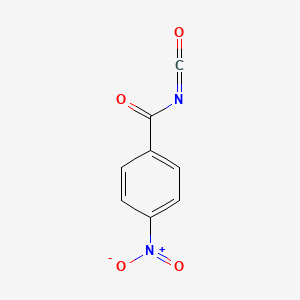

![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)
![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)
